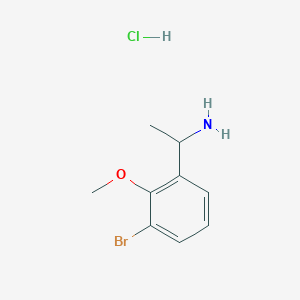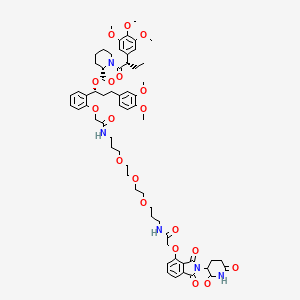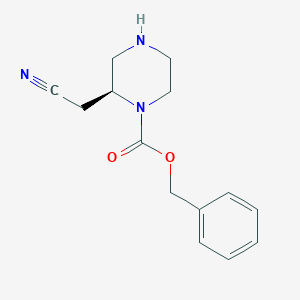
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one
Overview
Description
“3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one” is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . The compound is also known by its IUPAC name, 3-(3-hydroxypyridin-2-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for “3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one” is 1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Metal Chelation and Biomedical Applications
3-Hydroxypyridinones have been extensively studied for their ability to act as efficient chelators for metals like aluminum and iron. These compounds are of significant interest due to their potential medical uses, such as treating metal overload conditions. Their physico-chemical and pharmacokinetic properties have been actively optimized to improve their efficacy as chelators. Notably, certain hydroxypyridinones have shown promise as orally active aluminum-chelators and are considered potential alternatives to traditional chelation therapies like desferrioxamine. The high affinity of hydroxypyridinones for aluminum ions and their favorable lipophilic-hydrophilic balance suggest that they could be valuable as aluminum scavengers in medical treatments (Santos, 2002).
Chemical Industry and Catalytic Processes
The compound’s structural components, such as cyclohexane and its derivatives, are vital in the chemical industry, particularly in the production of materials like nylon. Research has extensively explored the catalytic oxidation of cyclohexane to produce key intermediates like cyclohexanol and cyclohexanone. These processes involve various catalysts and reaction conditions to optimize the production of these intermediates. Innovative approaches such as thermocatalytic, photocatalytic, and microwave-assisted catalytic processes have been developed to improve the efficiency and selectivity of these reactions. Such advancements in catalytic processes underscore the importance of compounds like 3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one in industrial applications (Abutaleb & Ali, 2021) (Cao et al., 2018).
properties
IUPAC Name |
3-(3-hydroxypyridin-2-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-4-1-3-8(7-9)11-10(14)5-2-6-12-11/h2,5-6,8,14H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZDFLZOPSRBFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=C(C=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Hydroxypyridin-2-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



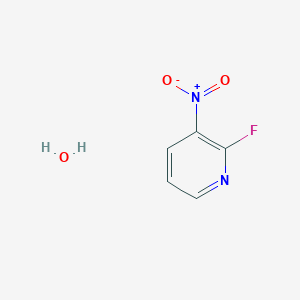
![2-[(4-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1449479.png)
![4-hydroxy-1-methyl-N-(4-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1449482.png)
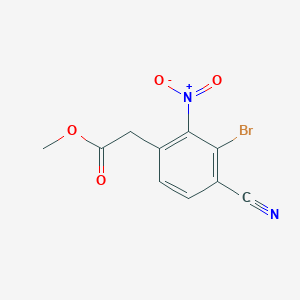
![3-(2-Fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1449485.png)
![3-[(2-Hydroxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B1449487.png)
![6-Chloropyrimido[5,4-D]pyrimidin-4(3H)-one](/img/structure/B1449488.png)
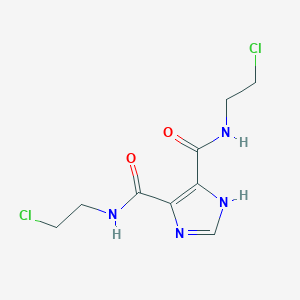
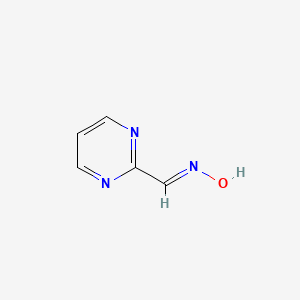
![6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1449493.png)
